molecular formula C13H12F2N2 B1418544 [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 1157033-64-1

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Cat. No. B1418544
M. Wt: 234.24 g/mol
InChI Key: JBKGTSYIPQWMDJ-UHFFFAOYSA-N
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Description

“(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is a chemical compound with the CAS Number: 1157033-64-1 . It has a molecular weight of 234.25 and its IUPAC name is (2,4-difluorophenyl)-N-methyl3-pyridinylmethanamine . This compound is a versatile material utilized in scientific research. Its unique properties enable its application in various fields, such as medicinal chemistry, drug discovery, and material science.


Molecular Structure Analysis

The InChI code for “(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is 1S/C13H12F2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

“(2,4-Difluorophenyl)(pyridin-3-yl)methylamine” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.

Scientific Research Applications

Complex Formation and Reactivity

Fluorescence and Sensor Applications

  • The compound has been incorporated into novel fluorescent dyes for sensing applications. These dyes are sensitive to various inorganic cations, showcasing potential use in analytical chemistry and biological studies (Mac, Uchacz, Danel, Danel, Kolek, & Kulig, 2010).

Organometallic Chemistry

  • In the field of organometallic chemistry, this compound has been utilized to synthesize various metal complexes. These complexes are explored for their potential as catalysts in different chemical reactions, such as hydrocarboxylation (Dyer, Fawcett, & Hanton, 2005).

Novel Synthetic Routes

Kinetic Studies

  • Kinetic studies involving this compound have been conducted to understand the reaction mechanisms of different pyridinolysis processes, which is crucial in the field of chemical kinetics (Castro, Aliaga, & Santos, 2004).

properties

IUPAC Name

1-(2,4-difluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKGTSYIPQWMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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